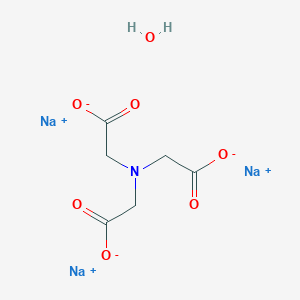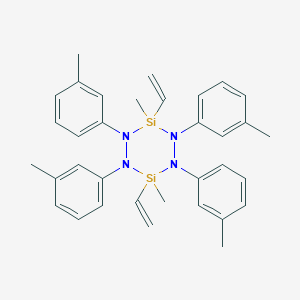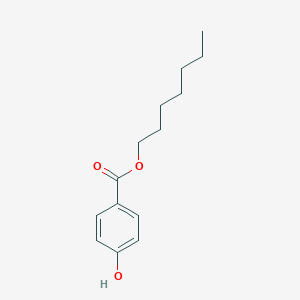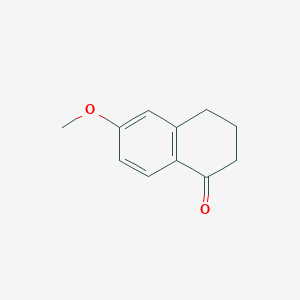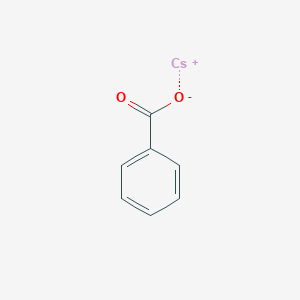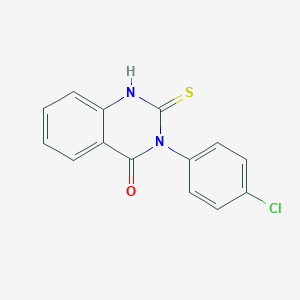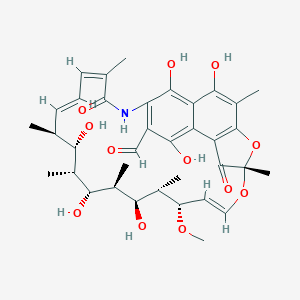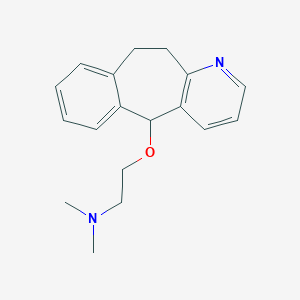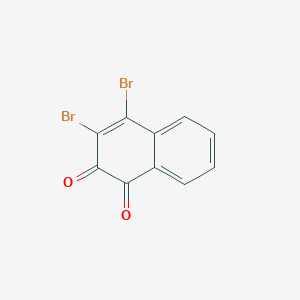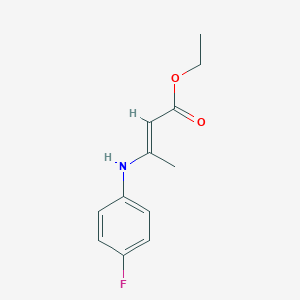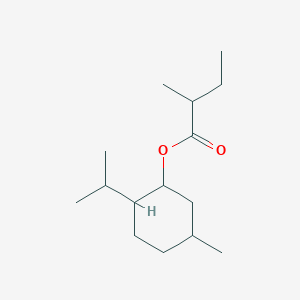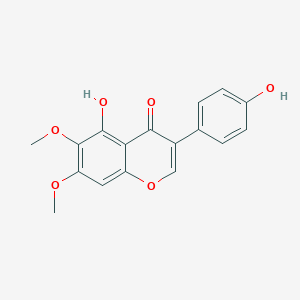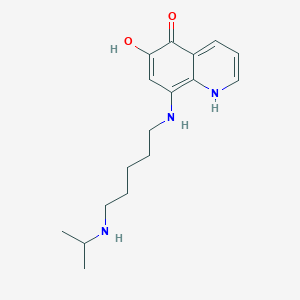
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. In
Scientific Research Applications
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has been studied for its potential applications in a variety of scientific research settings. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can help to prevent neuronal damage caused by various neurotoxins. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the brain.
Biochemical And Physiological Effects
Studies have shown that 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has a number of biochemical and physiological effects. These include reducing oxidative stress, protecting against neuronal damage, and modulating the activity of various signaling pathways in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of future directions for research on 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Another area of research is in the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research settings.
Conclusion
In conclusion, 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been studied for its potential applications in a variety of scientific research settings. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research settings. While there are still some limitations to using this compound, there are also many promising areas of research that could lead to new breakthroughs in the field of neuroscience and beyond.
Synthesis Methods
The synthesis of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- involves several steps. The first step is the reaction of 5,6-Quinolinediol with 1-iodopentane in the presence of potassium carbonate. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-iodopentyl)amino)-. The second step involves the reaction of this intermediate with isopropylamine in the presence of sodium hydride. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. The final product is obtained after purification using column chromatography.
properties
CAS RN |
17605-76-4 |
|---|---|
Product Name |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
8-[5-(propan-2-ylamino)pentylamino]quinoline-5,6-diol |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)18-8-4-3-5-9-19-14-11-15(21)17(22)13-7-6-10-20-16(13)14/h6-7,10-12,18-19,21-22H,3-5,8-9H2,1-2H3 |
InChI Key |
ZMBQKIZGEHZWRQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)O)O |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
synonyms |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



